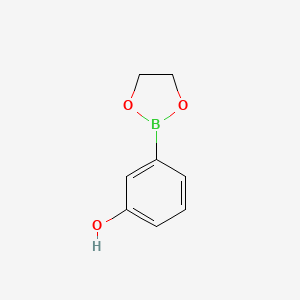
3-(1,3,2-Dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,2-Dioxaborolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, is a boronic acid derivative. This compound is characterized by the presence of a boron atom within a dioxaborolane ring attached to a phenol group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into corresponding boronic acids.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .
科学的研究の応用
3-(1,3,2-Dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .
類似化合物との比較
- 3-Hydroxyphenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- Bis(pinacolato)boryl methane
Uniqueness: 3-(1,3,2-Dioxaborolan-2-yl)phenol stands out due to its stability and ease of handling compared to other boronic acid derivatives. Its unique structure allows for efficient participation in cross-coupling reactions, making it a valuable reagent in both academic and industrial settings .
特性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC名 |
3-(1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2 |
InChIキー |
BMZLGYPJXCEXFZ-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















